3-[(2-amino-7h-purin-6-yl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O(6)-(2-Cyanoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification at the O(6) position of guanine introduces unique properties that can be exploited for research and therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-(2-Cyanoethyl)guanine typically involves the alkylation of guanine at the O(6) position. One common method includes the reaction of guanine with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: While specific industrial production methods for O(6)-(2-Cyanoethyl)guanine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O(6)-(2-Cyanoethyl)guanine can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized under specific conditions, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyanoethyl group can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
O(6)-(2-Cyanoethyl)guanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: The compound can be incorporated into DNA to study the effects of specific modifications on DNA structure and function.
Medicine: Research into its potential as a therapeutic agent, particularly in the context of cancer treatment, is ongoing. It may act as a DNA alkylating agent, disrupting the replication of cancer cells.
Mechanism of Action
The mechanism of action of O(6)-(2-Cyanoethyl)guanine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication. The cyanoethyl group at the O(6) position can form adducts with DNA, leading to strand breaks or mutations. This property is particularly useful in cancer research, where such modifications can be used to selectively target and kill cancer cells .
Comparison with Similar Compounds
O6-Benzylguanine: Another derivative of guanine, used as a DNA repair enzyme inhibitor.
8-Oxo-7,8-dihydroguanine: A common oxidative lesion in DNA, used as a marker for oxidative stress.
2,2,4-Triamino-5(2H)-oxazolone: A product of guanine oxidation, involved in mutagenesis.
Uniqueness: O(6)-(2-Cyanoethyl)guanine is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful for studying DNA interactions and developing therapeutic agents that target DNA.
Properties
CAS No. |
118822-55-2 |
---|---|
Molecular Formula |
C8H8N6O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-15-7-5-6(12-4-11-5)13-8(10)14-7/h4H,1,3H2,(H3,10,11,12,13,14) |
InChI Key |
SGRXVOKUPDFBAC-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)OCCC#N |
118822-55-2 | |
Synonyms |
O(6)-(2-cyanoethyl)guanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.